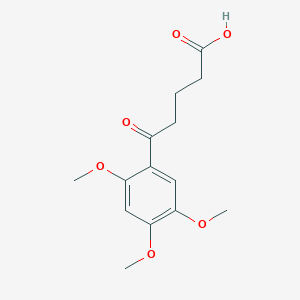
5-(2,4,5-Trimethoxyphenyl)-5-oxovaleric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies .
Synthesis Analysis
A series of new 5-(3,4,5-TMP)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-TMP)-2-sulfonyl-1,3,4-oxadiazole derivatives were synthesized and evaluated for antifungal activity .
Molecular Structure Analysis
The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .
Chemical Reactions Analysis
The molecules were prepared by the Wittig reaction, followed by a coupling reaction .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Transamination
5-(2,4,5-Trimethoxyphenyl)-5-oxovaleric acid is involved in chemical synthesis processes. For instance, 4,5-dioxovaleric acid (DOVA) has been synthesized from related compounds, and it was shown to undergo nonenzymatic transamination to 5-aminolevulinic acid (ALA), with glycine acting as the amino donor. This transamination process is inhibited by Tris and stimulated by high pH, indicating specific conditions under which it operates (Beale, Gold, & Granick, 1979).
Metabolism and Systemic Energy Regulation
Compounds structurally related to this compound are implicated in systemic metabolism regulation. For example, 3-methyl-2-oxovaleric acid, a small molecule metabokine, is secreted by browning adipocytes and influences systemic energy expenditure and adiposity. These metabolites are associated with metabolic activities in brown and beige adipose tissues (Whitehead et al., 2021).
Structure-Activity Relationship in Medicinal Chemistry
This compound derivatives are studied for their structure-activity relationships in medicinal chemistry. For instance, 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) derivatives are investigated for their potential as pro-inflammatory mediators, providing insights into their interaction with specific receptors (Ye et al., 2017).
Role in Chlorophyll Biosynthesis
The role of this compound in chlorophyll biosynthesis has been explored, particularly in relation to green algae. It has been debated whether 4,5-dioxovaleric acid is an intermediate in this biosynthetic pathway (Meisch, Reinle, & Wolf, 1985).
Photodynamic Therapy
This compound has been investigated in the context of photodynamic therapy. For example, 5-aminolevulinic acid (a derivative) has been used for the treatment of nasopharyngeal carcinoma, demonstrating the potential for these compounds in medical applications (Betz et al., 2002).
Wirkmechanismus
The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5-(2,4,5-Trimethoxyphenyl)-5-oxovaleric acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The trimethoxyphenyl group in this compound is known to interact with enzymes such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions can lead to the inhibition or activation of these enzymes, thereby influencing various biochemical pathways. For instance, the inhibition of tubulin polymerization by this compound can disrupt microtubule dynamics, which is crucial for cell division and intracellular transport .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of heat shock protein 90 (Hsp90) by this compound can lead to the destabilization of client proteins, which are essential for cell survival and proliferation . Additionally, this compound can modulate gene expression by interacting with histone lysine-specific demethylase 1 (HLSD1), thereby affecting chromatin structure and gene transcription .
Molecular Mechanism
The molecular mechanism of action of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the colchicine binding site of the αβ-tubulin heterodimer, inhibiting tubulin polymerization and disrupting microtubule dynamics . Additionally, this compound inhibits thioredoxin reductase (TrxR), leading to oxidative stress and apoptosis in cancer cells . The interaction with histone lysine-specific demethylase 1 (HLSD1) results in changes in chromatin structure and gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its bioactivity . Long-term exposure to this compound can result in sustained inhibition of tubulin polymerization and disruption of cellular processes, which may have therapeutic implications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tubulin polymerization and induce apoptosis in cancer cells without causing significant toxicity . At high doses, this compound can lead to adverse effects such as oxidative stress, organ damage, and toxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with biomolecules . The inhibition of thioredoxin reductase (TrxR) by this compound can affect the redox balance in cells, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and distributed within different cellular compartments . The interaction with binding proteins such as albumin can influence the localization and accumulation of this compound in specific tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments such as the cytoplasm, nucleus, and mitochondria . The presence of targeting signals and post-translational modifications can direct this compound to these compartments, where it can exert its effects on cellular processes .
Eigenschaften
IUPAC Name |
5-oxo-5-(2,4,5-trimethoxyphenyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-18-11-8-13(20-3)12(19-2)7-9(11)10(15)5-4-6-14(16)17/h7-8H,4-6H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYMMMMAONUPTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CCCC(=O)O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645485 |
Source


|
| Record name | 5-Oxo-5-(2,4,5-trimethoxyphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92865-60-6 |
Source


|
| Record name | 5-Oxo-5-(2,4,5-trimethoxyphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
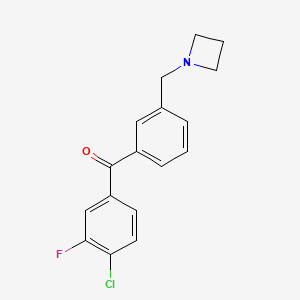
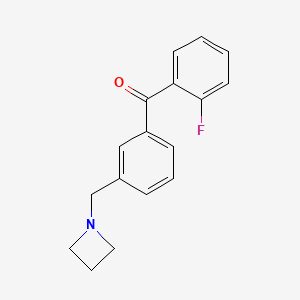
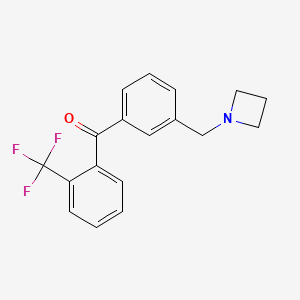


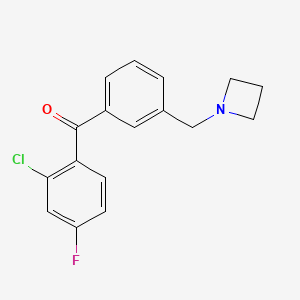
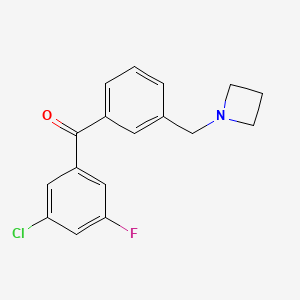
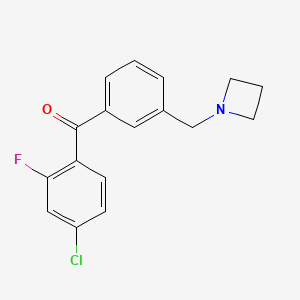
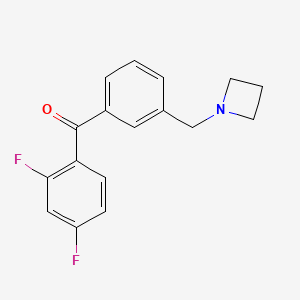

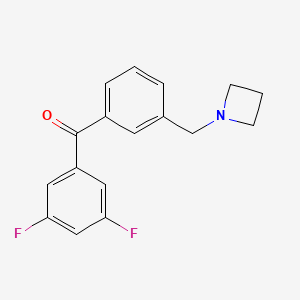
![Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325723.png)
![Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325724.png)
![Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325726.png)
